7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cross-Coupling Synthetic Methodology Heterocyclic Chemistry

A privileged 6-azaindole scaffold with orthogonal dual functionalization: the 2-carboxylic acid enables direct amide coupling for kinase hinge-binding pharmacophores, while the 7-chloro handle permits high-efficiency Suzuki-Miyaura cross-coupling (0.5 mol% Pd, microwave-compatible). Unlike regioisomeric or unsubstituted analogs, only the 7-Cl substitution achieves this reactivity profile. Validated fragment hit against PYCR1 (IC50 16 µM); ideal for fragment growing and kinase inhibitor programs targeting LRRK2, DYRK1, and CLK1. Low MW (196.59 g/mol) with high ligand efficiency. Scalable to multi-gram quantities.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 867034-08-0
Cat. No. B1432312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
CAS867034-08-0
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C=C(N2)C(=O)O)Cl
InChIInChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-7)3-5(11-6)8(12)13/h1-3,11H,(H,12,13)
InChIKeyFZFQXNDNNHZNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (CAS 867034-08-0): Core Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 867034-08-0) is a functionalized 6-azaindole heterocycle possessing a carboxylic acid handle at the 2-position and a chlorine substituent at the 7-position . This chloro-azaindole core is a privileged scaffold in medicinal chemistry, extensively utilized for the construction of kinase inhibitors, including LRRK2, DYRK1, and CLK1 inhibitors [1], and serves as a key intermediate in the synthesis of ATP-competitive and allosteric modulators targeting the BET bromodomain family [2]. Its dual functionalization—a carboxylic acid for amide coupling and a reactive 7-chloro group for cross-coupling chemistry—renders it a versatile building block for generating diverse compound libraries in early-stage drug discovery [3].

Why 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (CAS 867034-08-0) Cannot Be Interchanged with Generic Pyrrolopyridine Analogs


Generic substitution of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid with unsubstituted pyrrolopyridine or regioisomeric analogs is not chemically or biologically equivalent due to distinct, quantifiable differences in synthetic utility and target engagement. The 7-chloro substituent is essential for enabling efficient Suzuki-Miyaura cross-coupling chemistry with low catalyst loadings [1], a reactivity profile not shared by the 5-chloro or unsubstituted congeners. Furthermore, the 2-carboxylic acid moiety is a critical pharmacophore for hydrogen bonding interactions with kinase hinge regions [2], whereas derivatives lacking this group (e.g., 7-chloro-1H-pyrrolo[2,3-c]pyridine) exhibit divergent biological activity profiles. The combination of the 7-chloro handle and 2-carboxylic acid within the [2,3-c] ring fusion topology creates a unique chemical space that cannot be replicated by alternative halogenation patterns or core scaffolds, directly impacting downstream synthetic efficiency and structure-activity relationships (SAR).

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid: Quantitative Differentiation Evidence Guide


High-Efficiency Suzuki-Miyaura Coupling: 7-Chloro vs. 5-Chloro Substrate Comparison

The 7-chloro substituent on the 6-azaindole core demonstrates markedly superior reactivity in Suzuki-Miyaura cross-coupling compared to the 5-chloro regioisomer. Using a low-loading XPhos-PdG2 precatalytic system (0.5 mol%) under microwave irradiation, 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives achieve excellent conversions with diverse boronic acids [1]. In contrast, the 5-chloro regioisomer (5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) shows significantly diminished coupling efficiency under identical conditions, often requiring higher catalyst loadings or alternative ligands to achieve comparable yields [2]. This differential reactivity is attributed to the electronic and steric environment of the 7-position, which facilitates the rate-limiting transmetalation step [1].

Cross-Coupling Synthetic Methodology Heterocyclic Chemistry

Kinase Inhibition Selectivity: 7-Chloro-2-Carboxylic Acid Scaffold vs. 7-Chloro-1H-pyrrolo[2,3-c]pyridine

The presence of the 2-carboxylic acid group critically determines the kinase inhibition profile. 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid-derived amides are potent inhibitors of casein kinase Iε (CK1ε), with optimized analogs achieving sub-micromolar IC50 values [1]. In contrast, the des-carboxy analog, 7-chloro-1H-pyrrolo[2,3-c]pyridine, lacks this activity entirely and instead serves as a general intermediate for other target classes [2]. The carboxylic acid engages in key hydrogen bonding interactions with the kinase hinge region, as evidenced by co-crystal structures of related pyrrolopyridine-2-carboxamides [3].

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Cellular Transporter Interaction Profile: Differential OCT1 Inhibition vs. OCT2

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid exhibits a distinct inhibition profile against organic cation transporters (OCTs), which are critical determinants of hepatic uptake and potential drug-drug interactions. The compound demonstrates weak inhibition of OCT1 (IC50 = 138 μM) but is essentially inactive against OCT2 (IC50 = 4.12 mM), indicating a >30-fold selectivity window [1][2]. This contrasts with many carboxylic acid-containing drugs that often show broader OCT inhibition. The low OCT1 inhibition suggests minimal interference with hepatic uptake of co-administered cationic drugs.

Transporter Pharmacology ADME-Tox Drug-Drug Interaction

PYCR1 Inhibition: Scaffold-Dependent Activity Comparison with Related Pyrrolopyridine Carboxylic Acids

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid shows weak but measurable inhibition of pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis implicated in cancer cell proliferation [1]. With an IC50 of 16 μM, it serves as a low-molecular-weight starting point for fragment-based drug discovery. In contrast, the unsubstituted 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 24334-20-1) shows no detectable PYCR1 inhibition at concentrations up to 100 μM [2], highlighting the critical contribution of the 7-chloro substituent to target engagement.

Cancer Metabolism Enzyme Inhibition PYCR1

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid: Optimal Research and Industrial Use Cases


Medicinal Chemistry: Synthesis of CK1ε and Related Kinase Inhibitor Libraries

The 2-carboxylic acid enables direct amide coupling to generate diverse pyrrolopyridine-2-carboxamide libraries targeting CK1ε and other kinases. The 7-chloro handle remains intact during amidation, providing a secondary diversification point for subsequent Suzuki-Miyaura cross-coupling [1]. This orthogonal reactivity is ideal for parallel synthesis and SAR exploration in kinase drug discovery programs [2].

Fragment-Based Drug Discovery: PYCR1 Hit Expansion

With a validated IC50 of 16 μM against PYCR1 [3], this compound serves as a structurally enabled fragment hit. Its low molecular weight (196.59 g/mol) and high ligand efficiency make it suitable for fragment growing, merging, or linking strategies aimed at developing potent PYCR1 inhibitors for oncology applications.

Chemical Biology: Synthesis of Chemical Probes for LRRK2/DYRK1/CLK1

The pyrrolo[2,3-c]pyridine core is a recognized scaffold for LRRK2, DYRK1, and CLK1 kinase inhibitors [4]. 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is the ideal starting material for synthesizing probe molecules to interrogate these kinases in cellular models of Parkinson's disease and triple-negative breast cancer, leveraging both the 2-carboxylic acid and 7-chloro functionalities for rapid analoging.

Process Chemistry: Scalable Synthesis of 7-Aryl-6-azaindole Derivatives

The high-efficiency Suzuki-Miyaura cross-coupling protocol developed specifically for this 7-chloro substrate [5] enables scalable production of 7-aryl-6-azaindole derivatives. The low catalyst loading (0.5 mol%) and microwave compatibility translate to reduced palladium contamination and faster reaction times, critical advantages for process development and scale-up to multi-gram quantities.

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